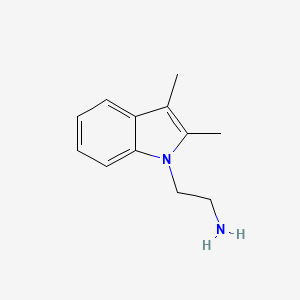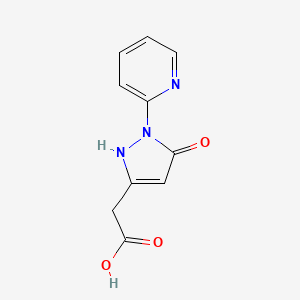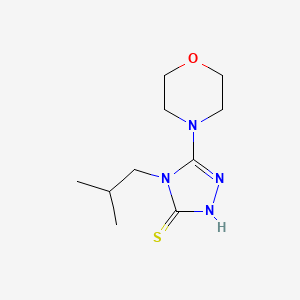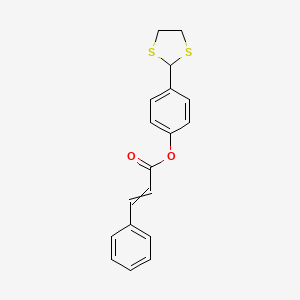
2-(3-Methoxyphenyl)thiazolidine
Descripción general
Descripción
2-(3-Methoxyphenyl)thiazolidine is a compound with the empirical formula C11H13NO3S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, Pansare and coworkers introduced a one-pot three-component synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst .Molecular Structure Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The molecular structure of 2-thioxo-3- (4-methoxyphenyl)-4,5-bis (phenylimino)-thiazolidine is confirmed by X-ray crystal structure analysis .Chemical Reactions Analysis
Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes. Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
2-(3-Methoxyphenyl)thiazolidine: derivatives have been studied for their potential anticancer properties. The thiazolidine core is a prominent feature in many bioactive compounds, and its presence has been associated with significant pharmacological activities. The modification of the thiazolidine ring with a 3-methoxyphenyl group could enhance its interaction with various biological targets, potentially leading to the development of new anticancer agents .
Neuroprotective Agents
Research has indicated that thiazolidine derivatives exhibit neuroprotective effects. These compounds can be designed to target neurological pathways and provide protection against neurodegenerative diseases. The methoxyphenyl group in 2-(3-Methoxyphenyl)thiazolidine may contribute to its ability to cross the blood-brain barrier, making it a valuable scaffold for developing neuroprotective drugs .
Antimicrobial and Anti-inflammatory Applications
Thiazolidines are known for their antimicrobial and anti-inflammatory activities. The structural uniqueness of 2-(3-Methoxyphenyl)thiazolidine allows for the exploration of these properties in greater depth, with the potential to create more effective and targeted antimicrobial agents. Additionally, its anti-inflammatory properties could be harnessed in the treatment of chronic inflammatory diseases .
Probe Design for Biological Studies
The versatility of thiazolidine derivatives makes them suitable for probe design in biological studies2-(3-Methoxyphenyl)thiazolidine can be used as a molecular scaffold to develop probes that can bind to specific enzymes or receptors, aiding in the understanding of biological processes and the identification of new therapeutic targets .
Green Chemistry and Catalysis
The synthesis of thiazolidine derivatives, including 2-(3-Methoxyphenyl)thiazolidine , can be achieved through green chemistry approaches. These methods emphasize atom economy, cleaner reaction profiles, and catalyst recovery. The compound’s role in catalysis can be explored to improve selectivity and yield in various chemical reactions .
Drug Design and Pharmacokinetics
2-(3-Methoxyphenyl)thiazolidine: serves as a key intermediate in drug design due to its pharmacokinetic properties. Its structure can influence the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. Researchers can modify the thiazolidine ring to enhance these properties and develop drugs with improved efficacy and safety profiles .
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-Methoxyphenyl)thiazolidine are peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . These receptors are specifically activated by 2-(3-Methoxyphenyl)thiazolidine, making it a subset of PPARγ (PPAR-gamma, PPARG) agonists . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
2-(3-Methoxyphenyl)thiazolidine interacts with its targets, the PPARs, by activating them . Upon activation, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor . This binding increases the transcription of a number of specific genes and decreases the transcription of others . The main effect of this gene expression and repression is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARs by 2-(3-Methoxyphenyl)thiazolidine affects various biochemical pathways. The main downstream effect is an increase in the storage of fatty acids in adipocytes . This leads to a decrease in the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
It is known that various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The molecular and cellular effects of 2-(3-Methoxyphenyl)thiazolidine’s action are primarily related to its impact on fatty acid storage and glucose utilization. By increasing the storage of fatty acids in adipocytes and decreasing their presence in circulation, 2-(3-Methoxyphenyl)thiazolidine shifts cellular energy production towards the oxidation of carbohydrates . This can have various effects on cellular function and overall metabolic health.
Direcciones Futuras
Thiazolidine derivatives have been of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . They compel researchers to explore new drug candidates . The development of multifunctional drugs and improving their activity should be a focus of research . Thiazolidine derivatives may be used as powerful tools in the development of biologically active agents and drug-like molecules .
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZFHPGDLDKIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902982 | |
| Record name | NoName_3560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)thiazolidine | |
CAS RN |
67086-85-5 | |
| Record name | Thiazolidine, 2-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67086-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolidine, 2-(m-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one (compound 3b) interact with its target and what are the downstream effects?
A1: While the exact mechanism of action of compound 3b is still under investigation, in silico target prediction suggests that it targets the FtsK motor domain of DNA translocase in Salmonella typhi []. FtsK plays a crucial role in bacterial cell division, specifically in chromosome segregation. Disruption of FtsK function by compound 3b is hypothesized to impair chromosome segregation, ultimately inhibiting bacterial cell division and leading to bacterial death.
Q2: What is the Structure-Activity Relationship (SAR) observed for 2-(3-methoxyphenyl)thiazolidine-4-one derivatives and their antibacterial activity?
A2: The provided research focuses on the synthesis and antibacterial evaluation of a series of novel 2-(3-methoxyphenyl)thiazolidine-4-one derivatives. While the study doesn't delve into a comprehensive SAR analysis, it highlights that the substituent at the 3-position of the thiazolidine-4-one ring significantly impacts the antibacterial activity. Specifically, the presence of a 3-(benzo[d]isoxazol-3-yl) group in compound 3b significantly enhances the inhibitory activity against Salmonella typhi compared to other synthesized derivatives []. This suggests that the 3-position plays a crucial role in target binding and subsequent antibacterial activity. Further studies exploring various substituents at this position are needed to establish a detailed SAR profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)






